![molecular formula C16H22N2O2 B1415401 tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate CAS No. 1105192-83-3](/img/structure/B1415401.png)
tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate
Übersicht
Beschreibung
The compound “tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be H, alkyl, aryl, or connected together .
Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under acidic or alkaline conditions to yield the corresponding alcohol and amine .
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloid Derivatives
Indole derivatives like tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate are pivotal in the synthesis of complex alkaloids. These compounds serve as key intermediates in constructing pharmacologically active molecules that mimic natural alkaloid structures . The versatility of the indole ring allows for the creation of diverse alkaloid analogs, which can lead to the discovery of new therapeutic agents.
Anticancer Research
Indole structures are commonly found in compounds with anticancer properties. The indole moiety of tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can be utilized to develop novel anticancer agents. Researchers are exploring its potential to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Antimicrobial Agents
The indole core is known to possess antimicrobial activity. By modifying the tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate structure, scientists can synthesize new antimicrobial agents that target resistant strains of bacteria and other pathogens .
Neuroprotective Therapies
Indole derivatives have shown promise in neuroprotective therapies. The structural modification of tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate could lead to the development of drugs that protect neuronal cells against degenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The indole ring system has been associated with anti-inflammatory properties. Research into tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate could pave the way for new anti-inflammatory medications, potentially offering relief for conditions such as arthritis and inflammatory bowel disease .
Development of Antiviral Compounds
Indole derivatives are also explored for their antiviral capabilities. The tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate compound could be a precursor in the synthesis of antiviral drugs that combat a variety of viral infections, including influenza and HIV .
Agricultural Chemical Research
In agriculture, indole derivatives are used to synthesize plant growth regulators and pesticides. The tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can contribute to the development of new agrochemicals that enhance crop yield and protect plants from pests .
Material Science Applications
Lastly, the indole moiety is significant in material science for creating organic semiconductors and photovoltaic materials. The tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate could be instrumental in designing new materials with improved electronic properties for use in solar cells and other electronic devices .
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-11-13-7-5-6-8-14(13)18(12)10-9-17-15(19)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHLTYPCYVZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



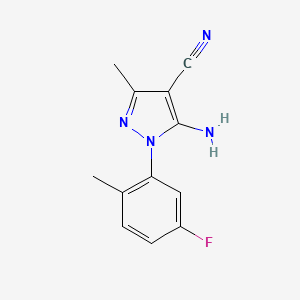
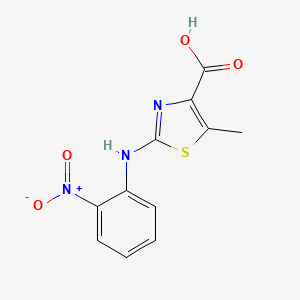

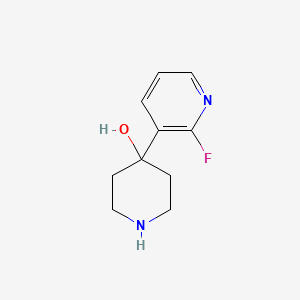
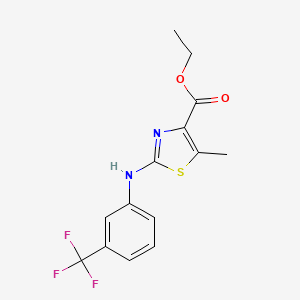
![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)
![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)
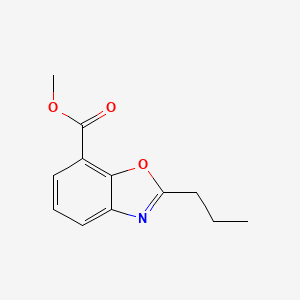
![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)
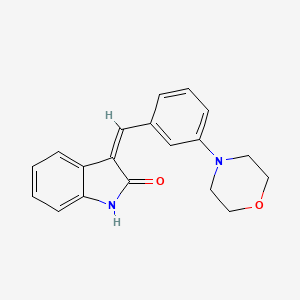
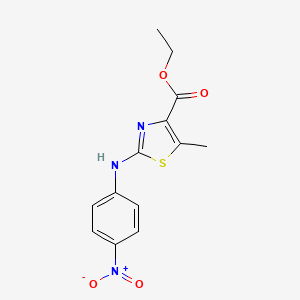

![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)